molecular formula C10H13N3 B13329065 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B13329065
M. Wt: 175.23 g/mol
InChI Key: KEWXHBWHBOZMPB-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargyl bromide and a suitable pyrazine derivative in the presence of a base such as sodium hydroxide . The reaction is often carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism by which 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects involves interactions with molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and electron transfer pathways . These reactive species can then interact with various biological molecules, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H13N3/c1-3-4-12-5-6-13-10(8-12)7-9(2)11-13/h1,7H,4-6,8H2,2H3

InChI Key

KEWXHBWHBOZMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(CC2=C1)CC#C

Origin of Product

United States

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